![molecular formula C14H12N2O2S B071526 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester CAS No. 173605-72-6](/img/structure/B71526.png)
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester, also known as PITCE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PITCE belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester induces apoptosis by activating the caspase cascade and suppressing the expression of anti-apoptotic proteins such as Bcl-2 (Zhang et al., 2013). Inflammatory responses are regulated by the NF-κB signaling pathway, and 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to inhibit NF-κB activation, leading to the suppression of pro-inflammatory cytokine production (Kim et al., 2015). The anti-viral activity of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is thought to be due to its ability to inhibit viral replication and viral entry into host cells (Lee et al., 2019).
生化学的および生理学的効果
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to have several biochemical and physiological effects. In cancer cells, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest (Zhang et al., 2013). Inflammatory responses are regulated by the production of pro-inflammatory cytokines such as TNF-α and IL-6, and 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to suppress the production of these cytokines (Kim et al., 2015). 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester also has anti-viral activity against the influenza A virus, which is a significant public health concern (Lee et al., 2019).
実験室実験の利点と制限
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is also relatively inexpensive, making it a cost-effective option for researchers. However, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has some limitations, including its cytotoxicity at high concentrations and its limited bioavailability. These limitations may restrict its use in certain experiments and applications.
将来の方向性
For the research and development of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester include investigating its anti-cancer activity in other types of cancer cells, exploring its potential as an anti-inflammatory agent, and optimizing its synthesis method and bioavailability for therapeutic applications.
合成法
The synthesis of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester involves a multi-step process that starts with the condensation of 2-aminobenzothiazole and 2-bromoacetophenone to form 2-(2-bromoacetophenyl)benzothiazole. This intermediate is then reacted with ethyl cyanoacetate in the presence of potassium carbonate to form 3-phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester (3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester) (Zhang et al., 2013). The purity of the compound can be enhanced through column chromatography and recrystallization.
科学的研究の応用
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has shown promising results in various scientific research applications. In one study, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester was found to inhibit the growth of human colon cancer cells by inducing apoptosis and cell cycle arrest (Zhang et al., 2013). Another study demonstrated that 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Kim et al., 2015). 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has also been shown to possess anti-viral activity against the influenza A virus (Lee et al., 2019).
特性
CAS番号 |
173605-72-6 |
|---|---|
製品名 |
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester |
分子式 |
C14H12N2O2S |
分子量 |
272.32 g/mol |
IUPAC名 |
ethyl 3-phenylimidazo[2,1-b][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-13(17)11-8-16-12(9-19-14(16)15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChIキー |
YYJQJSIYNCWXMI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN2C(=CSC2=N1)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=CN2C(=CSC2=N1)C3=CC=CC=C3 |
同義語 |
3-PHENYLIMIDAZO[2,1-B]THIAZOLE-6-CARBOXYLIC ACID ETHYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
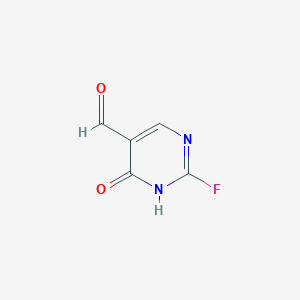
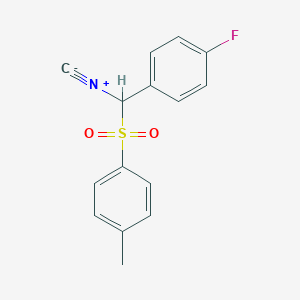
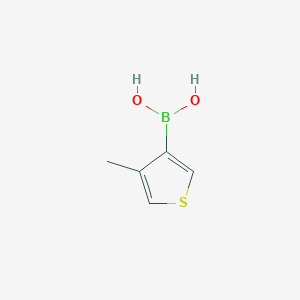
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)
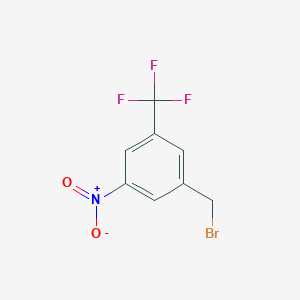
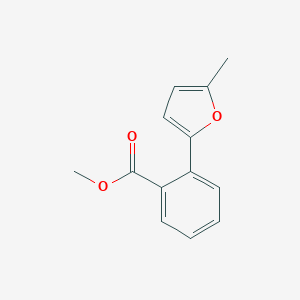
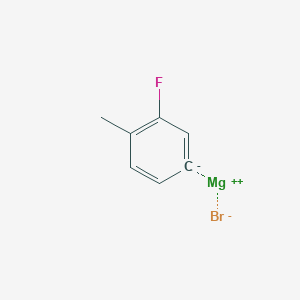
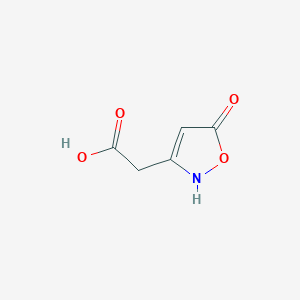
![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)
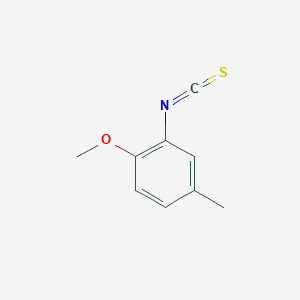
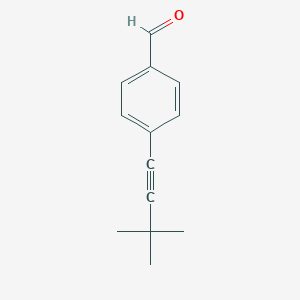
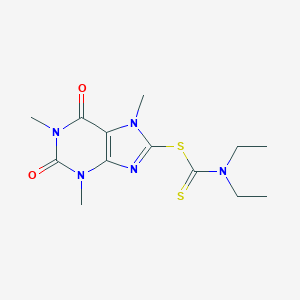
![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)